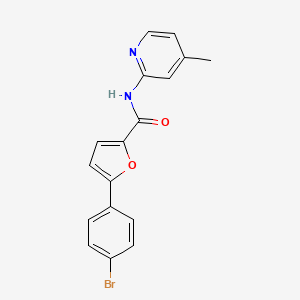
5-(4-bromophenyl)-N-(4-methyl-2-pyridinyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-bromophenyl)-N-(4-methyl-2-pyridinyl)-2-furamide, also known as PAK4 inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 5-(4-bromophenyl)-N-(4-methyl-2-pyridinyl)-2-furamide involves the inhibition of 5-(4-bromophenyl)-N-(4-methyl-2-pyridinyl)-2-furamide kinase activity. 5-(4-bromophenyl)-N-(4-methyl-2-pyridinyl)-2-furamide is a member of the PAK family of serine/threonine protein kinases that regulates various cellular processes, including cell proliferation, migration, and survival. The inhibition of 5-(4-bromophenyl)-N-(4-methyl-2-pyridinyl)-2-furamide by 5-(4-bromophenyl)-N-(4-methyl-2-pyridinyl)-2-furamide results in the disruption of downstream signaling pathways that are essential for cancer cell survival, leading to apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(4-bromophenyl)-N-(4-methyl-2-pyridinyl)-2-furamide have been extensively studied in vitro and in vivo. In vitro studies have shown that 5-(4-bromophenyl)-N-(4-methyl-2-pyridinyl)-2-furamide inhibits 5-(4-bromophenyl)-N-(4-methyl-2-pyridinyl)-2-furamide kinase activity and induces apoptosis in cancer cells. In vivo studies have demonstrated that 5-(4-bromophenyl)-N-(4-methyl-2-pyridinyl)-2-furamide inhibits tumor growth and metastasis in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(4-bromophenyl)-N-(4-methyl-2-pyridinyl)-2-furamide in lab experiments include its high potency and specificity for 5-(4-bromophenyl)-N-(4-methyl-2-pyridinyl)-2-furamide inhibition, which makes it an ideal tool for studying the role of 5-(4-bromophenyl)-N-(4-methyl-2-pyridinyl)-2-furamide in cancer progression. However, the limitations of using 5-(4-bromophenyl)-N-(4-methyl-2-pyridinyl)-2-furamide in lab experiments include its low solubility in aqueous solutions, which can limit its bioavailability and efficacy in vivo.
Orientations Futures
There are several future directions for the research and development of 5-(4-bromophenyl)-N-(4-methyl-2-pyridinyl)-2-furamide. These include the optimization of the synthesis method to improve the yield and purity of the compound, the development of more potent and selective 5-(4-bromophenyl)-N-(4-methyl-2-pyridinyl)-2-furamide inhibitors, and the evaluation of the efficacy of 5-(4-bromophenyl)-N-(4-methyl-2-pyridinyl)-2-furamide in combination with other cancer therapies. Additionally, further studies are needed to investigate the potential therapeutic applications of 5-(4-bromophenyl)-N-(4-methyl-2-pyridinyl)-2-furamide in other diseases beyond cancer.
Conclusion:
In conclusion, 5-(4-bromophenyl)-N-(4-methyl-2-pyridinyl)-2-furamide is a promising chemical compound that has shown great potential as a therapeutic agent in cancer treatment. Its high potency and specificity for 5-(4-bromophenyl)-N-(4-methyl-2-pyridinyl)-2-furamide inhibition make it an ideal tool for studying the role of 5-(4-bromophenyl)-N-(4-methyl-2-pyridinyl)-2-furamide in cancer progression. However, further research is needed to optimize its synthesis, improve its bioavailability, and evaluate its efficacy in combination with other cancer therapies.
Méthodes De Synthèse
The synthesis of 5-(4-bromophenyl)-N-(4-methyl-2-pyridinyl)-2-furamide involves a multi-step process that includes the reaction of 4-bromoaniline with 4-methyl-2-pyridinecarboxaldehyde, followed by the cyclization of the resulting intermediate with furfural. The final product is obtained through purification and isolation steps.
Applications De Recherche Scientifique
5-(4-bromophenyl)-N-(4-methyl-2-pyridinyl)-2-furamide has been extensively studied for its potential therapeutic applications in cancer treatment. It is a potent inhibitor of 5-(4-bromophenyl)-N-(4-methyl-2-pyridinyl)-2-furamide, a protein kinase that plays a crucial role in cancer cell proliferation and metastasis. The inhibition of 5-(4-bromophenyl)-N-(4-methyl-2-pyridinyl)-2-furamide by 5-(4-bromophenyl)-N-(4-methyl-2-pyridinyl)-2-furamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Propriétés
IUPAC Name |
5-(4-bromophenyl)-N-(4-methylpyridin-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O2/c1-11-8-9-19-16(10-11)20-17(21)15-7-6-14(22-15)12-2-4-13(18)5-3-12/h2-10H,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORADLVIEUBBWRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![butyl 3-({[(3,4,5-trimethoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4921536.png)
![N,N'-bis[2-(benzyloxy)benzylidene]-3,3'-dimethyl-4,4'-biphenyldiamine](/img/structure/B4921541.png)
![3-(4-methoxyphenyl)-11-(3-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4921545.png)
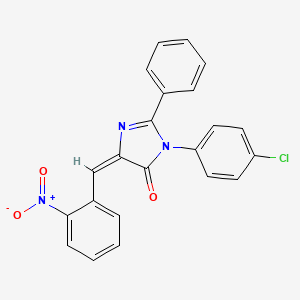
![N,1-bis[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4921566.png)
![methyl 1-[(2-benzyl-1,3-benzoxazol-5-yl)carbonyl]-2-piperidinecarboxylate](/img/structure/B4921571.png)
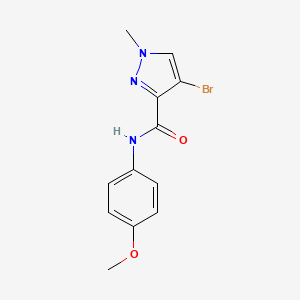
![1-(2-methylbenzyl)-N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4921582.png)
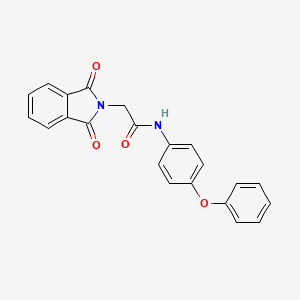
![4-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)-1-butanamine](/img/structure/B4921594.png)
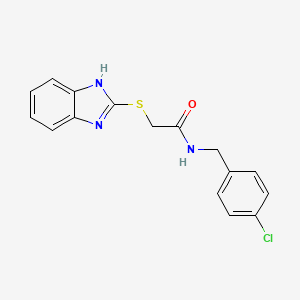
![1,3-benzodioxol-5-yl[(5-bromo-2-thienyl)methyl]amine](/img/structure/B4921605.png)
![3-(4-bromophenyl)-1-{4-[(difluoromethyl)sulfonyl]phenyl}-5-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B4921612.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-bromo-4-methoxybenzyl)piperazine](/img/structure/B4921614.png)